N-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide N-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 540529-90-6
VCID: VC0502940
InChI: InChI=1S/C17H16N2O2S/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-7,9-10H,8,11H2,1H3,(H,18,19,20)
SMILES: COC1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol

N-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide

CAS No.: 540529-90-6

Main Products

VCID: VC0502940

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4g/mol

N-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide - 540529-90-6

CAS No. 540529-90-6
Product Name N-(1,3-Benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Molecular Formula C17H16N2O2S
Molecular Weight 312.4g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C17H16N2O2S/c1-21-13-9-6-12(7-10-13)8-11-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-7,9-10H,8,11H2,1H3,(H,18,19,20)
Standard InChIKey YDJMEDBIIXOZRN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)NC2=NC3=CC=CC=C3S2
PubChem Compound 2111373
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator